2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Description
2-(3,4-Dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a heterocyclic compound comprising a phthalazinone core substituted with a 3,4-dimethylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 4-ethylphenyl group. Phthalazinones are pharmacologically significant scaffolds, often explored for anti-inflammatory, anticancer, and antimicrobial activities due to their ability to modulate enzyme targets (e.g., COX-2, phosphodiesterases) . The incorporation of 1,2,4-oxadiazole enhances metabolic stability and binding affinity, as this heterocycle mimics peptide bonds and participates in hydrogen bonding .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-4-18-10-12-19(13-11-18)24-27-25(32-29-24)23-21-7-5-6-8-22(21)26(31)30(28-23)20-14-9-16(2)17(3)15-20/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTAVGFGOOGCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to compile existing research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 348.41 g/mol. The structure features a phthalazinone core substituted with a dimethylphenyl group and an oxadiazole moiety. This unique structure is hypothesized to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives that include oxadiazole rings have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Proliferation Inhibition : A related compound demonstrated an IC50 value of 0.3 μM against acute lymphoblastic leukemia cell lines, indicating potent antiproliferative effects .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells by activating p53 pathways or inhibiting anti-apoptotic proteins like XIAP .
Antimicrobial Activity
Compounds structurally similar to this compound have also been evaluated for antimicrobial properties. Studies suggest that such compounds can exhibit activity against various bacterial strains and fungal pathogens.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Candida albicans | Mild to moderate inhibition |
Anti-inflammatory Effects
Preliminary investigations suggest that derivatives of this compound may possess anti-inflammatory properties. The presence of the oxadiazole ring is thought to enhance the anti-inflammatory response by modulating cytokine production and inhibiting inflammatory pathways.
Study 1: Anticancer Efficacy
A study conducted on a series of phthalazinone derivatives showed that modifications at the phenyl ring significantly affected their anticancer efficacy. The compound under discussion was found to induce apoptosis in multiple cancer cell lines while sparing normal hematopoietic cells .
Study 2: Mechanistic Insights
Research focusing on the mechanistic pathways revealed that similar compounds could disrupt the interaction between MDM2 and p53, leading to increased p53 levels and subsequent tumor suppression .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*Molecular weight and logP estimated based on structural similarity to analogs.
Key Observations:
The 4-ethylphenyl group in the target compound likely confers moderate lipophilicity (~5.2), balancing membrane permeability and solubility. Bromine substitution (e.g., 3-bromophenyl ) increases molecular weight and logP, which may improve target binding but reduce metabolic stability.
Bioactivity Trends: Phthalazinones with 3,4-dimethylphenyl groups (e.g., ) have demonstrated anti-inflammatory activity, suggesting the target compound may share this profile. Methoxy and bromo substituents could modulate selectivity for specific enzymes.
Synthetic Accessibility: Analogs are synthesized via cyclocondensation of oxadiazole precursors with phthalazinone intermediates . Halogenated or methoxy-substituted aryl groups may require specialized coupling reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
